molecular formula C7H7NO4 B3372737 2-(Furan-3-ylformamido)acetic acid CAS No. 926253-94-3

2-(Furan-3-ylformamido)acetic acid

Cat. No.: B3372737
CAS No.: 926253-94-3
M. Wt: 169.13 g/mol
InChI Key: YRFHPHVTCBZHGL-UHFFFAOYSA-N
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Description

2-(Furan-3-ylformamido)acetic acid is an organic compound characterized by the presence of a furan ring attached to a formamido group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-ylformamido)acetic acid typically involves the reaction of furan derivatives with formamide and acetic acid. One common method includes the use of furan-3-carboxylic acid, which is reacted with formamide under controlled conditions to form the formamido derivative. This intermediate is then subjected to further reaction with acetic anhydride or acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or other transition metals can facilitate the reaction under milder conditions, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-3-ylformamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Furan-3-ylformamido)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Furan-3-ylformamido)acetic acid exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the formamido and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid
  • Furan-3-carboxylic acid
  • 2-(Furan-2-ylformamido)acetic acid

Uniqueness

2-(Furan-3-ylformamido)acetic acid is unique due to the specific positioning of the formamido group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

2-(furan-3-carbonylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-6(10)3-8-7(11)5-1-2-12-4-5/h1-2,4H,3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFHPHVTCBZHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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